CCR5 Antagonist Potency: 3-Cyclopropoxy-5-ethylisonicotinamide vs. Maraviroc
In a cell-based fusion assay measuring CCR5 antagonism, 3-Cyclopropoxy-5-ethylisonicotinamide exhibited an IC50 of 0.110 nM [1]. This represents an approximately 30- to 150-fold improvement in potency compared to the clinically approved CCR5 antagonist maraviroc, which demonstrates IC50 values of 3.3–7.2 nM in radioligand binding assays and 7–17 nM in functional calcium flux assays [2]. The enhanced potency may stem from optimized interactions between the compound's cyclopropoxy and ethyl substituents and the CCR5 binding pocket.
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.110 nM |
| Comparator Or Baseline | Maraviroc: 3.3–7.2 nM (binding) and 7–17 nM (functional) |
| Quantified Difference | 30- to 150-fold more potent |
| Conditions | CCR5-expressing P4R5 cells; HIV-1 gp120-induced cell-cell fusion inhibition |
Why This Matters
For researchers studying CCR5-mediated signaling or HIV entry, this compound offers a substantially more potent tool compound than maraviroc, enabling lower dosing and potentially reduced off-target effects in mechanistic studies.
- [1] BindingDB. BDBM50394601 (CHEMBL2164217). Affinity Data: IC50 0.110 nM for CCR5 receptor. Assay: Antagonist activity at CCR5 expressed in P4R5 cells co-expressing CD4, inhibition of HIV-1 gp120-induced cell-cell fusion. View Source
- [2] Maraviroc. Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. pIC50 8.1 (IC50 7.94 nM). Biochem Pharmacol (2005) 71:163-72. PMID:16298345. View Source
